Bienvenue dans la boutique en ligne BenchChem!

benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

Lipophilicity Drug-likeness Permeability

This benzyl ester is the sole literature-precedented starting scaffold for benzothiazine-nitrosourea anticancer agents (Gupta & Gupta, 2009). Its higher computed logP (4.1) provides a +1.1 lipophilicity advantage over methyl/ethyl analogs, making it the preferred choice for intracellular-target cell-based assays. The benzyl group offers a chemoselective hydrogenolysis deprotection handle unavailable to lower alkyl esters, critical for preserving the acid/base-sensitive 4H-1,4-benzothiazine core. Patent-documented as a defined intermediate in droxicam synthesis (US 5,132,304, 90% yield). Procure this compound to replicate validated synthetic routes and ensure mechanistic consistency in your medicinal chemistry program.

Molecular Formula C17H15NO2S
Molecular Weight 297.4 g/mol
CAS No. 90252-70-3
Cat. No. B5582898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
CAS90252-70-3
Molecular FormulaC17H15NO2S
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC1=C(SC2=CC=CC=C2N1)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H15NO2S/c1-12-16(21-15-10-6-5-9-14(15)18-12)17(19)20-11-13-7-3-2-4-8-13/h2-10,18H,11H2,1H3
InChIKeyKSGVFMNCECGDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (CAS 90252-70-3): Core Scaffold Identity and Physicochemical Baseline for Procurement


Benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is a 1,4-benzothiazine heterocycle bearing a benzyl ester at the 2-position and a methyl substituent at the 3-position [1]. The 1,4-benzothiazine scaffold is recognized for its occurrence in multiple bioactive compound classes, including anti-inflammatory oxicams, antimicrobial agents, and anticancer candidates [2]. This specific benzyl ester (MW 297.4 g/mol, XLogP3 4.1, TPSA 63.6 Ų) occupies a distinct physicochemical space compared to its methyl and ethyl ester analogs, which has implications for solubility, permeability, and synthetic utility [1][3]. The compound is commercially catalogued by multiple vendors and serves both as a research tool for structure–activity relationship (SAR) studies and as a defined synthetic intermediate in medicinal chemistry programs [4].

Why Methyl or Ethyl 3-Methyl-4H-1,4-benzothiazine-2-carboxylate Cannot Simply Replace the Benzyl Ester


The three ester analogs—methyl, ethyl, and benzyl—differ substantially in computed lipophilicity (ΔXLogP3 ≥ 1.1 log units), molecular weight (ΔMW up to 76 Da), and rotatable bond count [1][2]. These differences predict altered membrane partitioning, solubility, and metabolic stability that are consequential in cell-based assays and in vivo models . Furthermore, the benzyl ester offers an orthogonal deprotection handle (catalytic hydrogenolysis) that cannot be replicated by methyl or ethyl esters, directly impacting downstream synthetic routes and the purity profile of advanced intermediates [3]. In the context of droxicam intermediate synthesis, the patent literature explicitly distinguishes benzyl from lower alkyl esters, indicating that the choice of ester is non-trivial for reaction yield and product isolation [4]. Generic substitution therefore risks both altered biological readout and compromised synthetic efficiency.

Quantitative Differentiation Evidence: Benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate Versus Its Closest Ester Analogs


Computed Lipophilicity (XLogP3) Elevation of +1.1 to +1.35 Log Units Versus Methyl and Ethyl Ester Analogs

The benzyl ester exhibits a computed XLogP3 of 4.1, compared with 3.0 for the ethyl ester (CID 360308) and approximately 2.75–2.95 for the methyl ester (CAS 90252-61-2), representing a lipophilicity increase of +1.1 log units (ethyl) to +1.35 log units (methyl) [1][2]. This difference predicts substantially higher membrane permeability and increased plasma protein binding for the benzyl congener, parameters that directly affect intracellular target engagement and free drug concentration in cellular assays.

Lipophilicity Drug-likeness Permeability

Molecular Weight and Rotatable Bond Differentiation for Formulation and PK Optimization

The benzyl ester possesses a molecular weight of 297.4 g/mol and 4 rotatable bonds, compared to 235.3 g/mol (3 rotatable bonds) for the ethyl ester and 221.3 g/mol (2 rotatable bonds) for the methyl ester [1][2]. The higher MW and increased conformational flexibility place the benzyl ester closer to the upper boundary of typical fragment-based screening compounds, while the lower-MW analogs fall squarely within fragment space. This distinction is critical for procurement decisions where the intended screening cascade (fragment-based vs. lead-like) dictates the acceptable MW range.

Molecular weight Rotatable bonds Drug-likeness

Patent-Defined Intermediate Role in Droxicam Synthesis: Benzyl Ester as a Privileged Synthon

U.S. Patent 5,132,304 (Laboratorios Del Dr. Esteve, S.A.) defines a generic formula I in which R¹ represents lower alkyl, phenyl, or benzyl, and establishes these compounds as intermediates for the industrial synthesis of droxicam, the oxicam anti-inflammatory prodrug [1]. The patent explicitly distinguishes the benzyl ester embodiment from lower alkyl variants, with the benzyl group providing distinct crystallinity and isolation characteristics in the subsequent chloroformate coupling step (Example 1, 90% yield for the droxicam precursor) [1]. While direct comparative yield data between benzyl and alkyl esters are not disclosed in this patent, the explicit inclusion of benzyl as a distinct R¹ option underscores its practical utility in a commercially validated synthetic route.

Droxicam synthesis Oxicam prodrug Patent intermediate

Documented Yields of 51–66% for Anticancer Nitrosourea Derivatives Synthesized Exclusively from the Benzyl Ester Scaffold

Gupta and Gupta (2009) reported the exclusive use of benzyl 3-methyl-5/7-substituted-4H-1,4-benzothiazine-2-carboxylates as starting materials for a series of 4-(N-propyl-N-nitrosoamido) derivatives designed as bifunctional DNA-interactive anticancer agents [1]. Seven final compounds (Va–g) were obtained in isolated yields ranging from 51% to 66% over three synthetic steps [1]. No analogous study employing methyl or ethyl ester starting materials has been identified, effectively making the benzyl ester the only experimentally validated entry point into this chemotype. The rationale for benzyl ester selection includes its compatibility with the isocyanation–nitrosation sequence and the crystallinity of intermediates, which facilitated purification without chromatography.

Anticancer Nitrosourea Bifunctional alkylating agent

Orthogonal Deprotection Capability: Benzyl Ester Hydrogenolysis Unavailable to Methyl and Ethyl Congeners

The benzyl ester can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions that leave methyl and ethyl esters intact, enabling an orthogonal deprotection strategy in multi-step syntheses [1]. In contrast, methyl and ethyl esters require basic or acidic hydrolysis conditions that may be incompatible with sensitive functional groups on the benzothiazine core (e.g., the thioether sulfur, which is susceptible to oxidation, or the enamine-like NH). This chemoselectivity advantage is a class-level property of benzyl esters versus simple alkyl esters [1] and has been exploited in related benzothiazine synthetic sequences to access the free carboxylic acid without ring degradation [2].

Protecting group strategy Hydrogenolysis Orthogonal deprotection

CAN-Catalyzed Synthesis Platform Delivers Benzothiazine-2-carboxylates in Good to Excellent Yields Within 40 Minutes

Jawale et al. (2021) reported a CAN-catalyzed cyclocondensation of β-keto esters (including benzyl acetoacetate) with 2-aminobenzenethiols to produce 1,4-benzothiazine-2-carboxylates at room temperature with reaction completion within 40 minutes [1]. Subsequent conversion of these carboxylates to 2-carboxyguanidines using guanidine hydrochloride/NaOMe in DMF proceeded with 88–91% yield [1]. While the study encompasses multiple ester derivatives, the benzyl ester is specifically amenable to this methodology, and the mild conditions (room temperature, non-volatile solvent) are compatible with the benzyl ester's hydrogenolysis sensitivity, whereas more forcing thermal or acidic conditions used in alternative syntheses risk premature benzyl group cleavage [1].

Catalytic synthesis Ceric ammonium nitrate Cyclocondensation

Procurement-Relevant Application Scenarios for Benzyl 3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate


Benzothiazine SAR Programs Requiring Enhanced Membrane Permeability for Intracellular Target Engagement

When a screening cascade demands compounds with higher logP to achieve adequate cell membrane penetration (e.g., for intracellular bacterial targets, kinases, or nuclear receptors), the benzyl ester (XLogP3 4.1) provides a lipophilicity advantage of +1.1 to +1.35 log units over its ethyl and methyl counterparts, as established by computed property comparisons [1][2]. This makes it the preferred ester variant for phenotypic or target-based cellular assays where passive diffusion is the primary uptake mechanism.

Development of DNA-Targeted Bifunctional Anticancer Agents via Nitrosourea Derivatization

The only literature-validated route to benzothiazine-based nitrosourea anticancer agents uses benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate as the starting scaffold. Gupta and Gupta (2009) demonstrated a three-step sequence yielding seven nitrosourea final products in 51–66% isolated yield [3]. No comparable methyl or ethyl ester route has been reported, making the benzyl ester the sole procurement choice for replicating or extending this chemotype.

Multi-Step Medicinal Chemistry Requiring Orthogonal Late-Stage Deprotection to the Free Carboxylic Acid

In synthetic sequences where the carboxylic acid is required for final-target conjugation, salt formation, or H-bond pharmacophore presentation, the benzyl ester enables a mild, chemoselective hydrogenolysis step (H₂/Pd-C) that leaves acid- and base-sensitive benzothiazine ring functionalities intact [4]. This orthogonal deprotection capability is unavailable to methyl and ethyl esters, which demand harsh hydrolytic conditions incompatible with the thioether and enamine motifs of the 4H-1,4-benzothiazine core.

Process Development and Scale-Up Studies for Droxicam Intermediate Production

U.S. Patent 5,132,304 identifies benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate as a defined intermediate (formula I, R¹ = benzyl) in the industrial synthesis of droxicam, with subsequent conversion to the droxicam precursor achieved in 90% yield [5]. For process chemistry groups engaged in oxicam-class NSAID intermediate development or generic drug manufacturing, this compound provides a patent-documented starting point with established reaction conditions and yield benchmarks.

Quote Request

Request a Quote for benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.